molecular formula C19H17F3N2O3S2 B2886830 N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396715-42-6

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2886830
CAS RN: 1396715-42-6
M. Wt: 442.47
InChI Key: KXDJKTZYVRIGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17F3N2O3S2 and its molecular weight is 442.47. The purity is usually 95%.
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Scientific Research Applications

Catalysis in Organic Synthesis

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, similar in structure to the compound , have been utilized in the base-free transfer hydrogenation of ketones. These derivatives, along with Cp*IrIIICl complexes bearing pyridinesulfonamide ligands, have shown significant catalytic activity in the transfer hydrogenation of various ketones under air without the need for dried and degassed substrates or basic additives. This showcases the potential of such compounds in catalyzing reactions under mild conditions, potentially including N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide (Ruff et al., 2016).

Coordination Chemistry and Polymer Formation

Compounds with pyridinyl and sulfonamide groups, similar to the target molecule, have been explored for their ability to form coordination polymers and macrocycles with metal ions. For instance, reactions between flexible bis(2-pyridyl) ligands and AgCF3SO3 have led to the formation of coordination polymers and a macrocycle, depending on the ligand and reaction stoichiometry. This suggests the potential for N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide to engage in complex formation and contribute to the development of new materials with unique properties (Oh et al., 2005).

Antimicrobial Activity

Sulfonamide compounds have been recognized for their antimicrobial properties. A study on N-pyridin-3-yl-benzenesulfonamide revealed significant antimicrobial activity against various bacteria, suggesting that structurally related compounds like N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide could also possess antimicrobial properties, potentially contributing to new avenues in antimicrobial drug development (Ijuomah et al., 2022).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3S2/c20-19(21,22)27-16-5-7-18(8-6-16)29(25,26)24(11-9-17-4-2-12-28-17)14-15-3-1-10-23-13-15/h1-8,10,12-13H,9,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDJKTZYVRIGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

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